molecular formula C11H11BrO2 B13703300 1-(4-Bromophenyl)cyclopropyl Acetate

1-(4-Bromophenyl)cyclopropyl Acetate

Cat. No.: B13703300
M. Wt: 255.11 g/mol
InChI Key: LKWQFNNNXLDLTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromophenyl)cyclopropyl Acetate is an organic compound characterized by a cyclopropyl ring attached to a 4-bromophenyl group and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Bromophenyl)cyclopropyl Acetate can be synthesized through several methods. One common approach involves the palladium-catalyzed cross-coupling reaction of aryl bromides with cyclopropylmagnesium bromide in the presence of substoichiometric amounts of zinc bromide . This method produces cyclopropyl arenes in good yields. Another method involves the use of Grignard reagents and aryl bromides under similar conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale palladium-catalyzed cross-coupling reactions. The process is optimized for high yield and purity, utilizing efficient catalytic systems and controlled reaction conditions to ensure consistent product quality .

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)cyclopropyl Acetate involves its interaction with specific molecular targets. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles, leading to the formation of new chemical bonds .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)cyclopropyl Acetate
  • 1-(4-Fluorophenyl)cyclopropyl Acetate
  • 1-(4-Methylphenyl)cyclopropyl Acetate

Uniqueness

1-(4-Bromophenyl)cyclopropyl Acetate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it a valuable intermediate in various synthetic applications .

Properties

Molecular Formula

C11H11BrO2

Molecular Weight

255.11 g/mol

IUPAC Name

[1-(4-bromophenyl)cyclopropyl] acetate

InChI

InChI=1S/C11H11BrO2/c1-8(13)14-11(6-7-11)9-2-4-10(12)5-3-9/h2-5H,6-7H2,1H3

InChI Key

LKWQFNNNXLDLTD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1(CC1)C2=CC=C(C=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.